molecular formula C6H11NS2 B1671059 Erucin CAS No. 4430-36-8

Erucin

Cat. No.: B1671059
CAS No.: 4430-36-8
M. Wt: 161.3 g/mol
InChI Key: IHQDGXUYTSZGOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erucin, also known as 4-methylthiobutyl isothiocyanate, is a dietary isothiocyanate found in cruciferous vegetables such as arugula (Eruca sativa). It is structurally related to sulforaphane, another well-known isothiocyanate. This compound has gained attention for its potential anticancer properties and is considered a promising chemopreventive nutraceutical .

Mechanism of Action

Erucin, a natural isothiocyanate found in rocket salads (Eruca sativa), has been associated with various health benefits, particularly in cancer prevention . This article will delve into the mechanism of action of this compound, exploring its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound’s primary targets appear to be the mitochondrial KATP channels and cell growth regulation pathways . These targets play crucial roles in cellular function and survival. The modulation of mitochondrial KATP channels is a pharmacological strategy known to promote cardioprotective effects . On the other hand, the regulation of cell growth involves processes such as apoptosis and cell cycle arrest .

Mode of Action

This compound interacts with its targets in several ways. It has been shown to exert cardioprotective effects through the modulation of mitochondrial KATP channels . This interaction leads to a depolarizing effect, which in turn reduces calcium entry and preserves mitochondrial integrity . In terms of cell growth regulation, this compound induces apoptosis and cell cycle arrest . It also modulates phase I, II, and III detoxification, induces ROS mechanisms, and regulates androgen receptor pathways .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates phase I, II, and III detoxification, which are crucial for the metabolism and elimination of xenobiotics and endogenous compounds . It also induces ROS mechanisms, which are involved in cell signaling and homeostasis . Furthermore, it regulates androgen receptor pathways, which play a role in the development and progression of certain types of cancer .

Pharmacokinetics

seeds . This suggests that the bioavailability of this compound could be influenced by factors such as the method of food preparation and individual differences in metabolism.

Result of Action

This compound’s action results in significant molecular and cellular effects. It has been found to inhibit cell proliferation in a concentration-dependent manner . It induces apoptosis and autophagy, preventing intracellular ROS generation and promoting the expression of key antioxidant genes . It also halts cell migration, invasion, and colony formation . In the context of cardiovascular health, this compound has been shown to exert cardioprotective effects against ischemia/reperfusion damage .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the consumption of cruciferous vegetables, which are rich in this compound, has been associated with a reduced risk of developing various types of cancer . This suggests that dietary habits can influence the action of this compound. Additionally, the effects of this compound can be modulated by factors such as the presence of inflammation or high glucose concentrations .

Biochemical Analysis

Biochemical Properties

Erucin plays a significant role in biochemical reactions. It acts as a hydrogen sulfide (H2S) donor, which is a gaseous signaling molecule involved in various physiological processes . The biochemical mechanisms associated with the protective effect of this compound on the endothelium have been investigated .

Cellular Effects

This compound has been found to exert profound effects on various types of cells and cellular processes. In human umbilical vein endothelial cells (HUVECs), this compound demonstrated anti-inflammatory effects . In triple-negative breast cancer (TNBC) cells, this compound inhibited cell proliferation, migration, invasion, and colony formation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It induces apoptosis and autophagy in TNBC cells . Additionally, this compound prevents intracellular reactive oxygen species (ROS) generation, promoting the expression of key antioxidant genes .

Temporal Effects in Laboratory Settings

Its anti-inflammatory and anticancer effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Its beneficial effects at certain concentrations have been observed in in vivo studies .

Metabolic Pathways

This compound is involved in various metabolic pathways due to its role as an H2S donor . H2S is involved in a wide range of physiological processes, including inflammation and vasodilation .

Transport and Distribution

As an H2S donor, it is likely to be involved in processes regulated by H2S signaling .

Subcellular Localization

Given its role as an H2S donor, it is likely to be involved in various cellular compartments where H2S signaling occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Erucin can be synthesized through the enzymatic hydrolysis of glucothis compound, a glucosinolate present in Eruca sativa seeds. The hydrolysis is catalyzed by the enzyme myrosinase, which converts glucothis compound into this compound under mild conditions .

Industrial Production Methods

Industrial production of this compound involves the extraction of glucothis compound from Eruca sativa seeds followed by enzymatic hydrolysis. The process typically includes steps such as seed grinding, extraction with solvents, and enzymatic treatment to produce this compound in high yields .

Properties

IUPAC Name

1-isothiocyanato-4-methylsulfanylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS2/c1-9-5-3-2-4-7-6-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQDGXUYTSZGOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196117
Record name Erucin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow liquid; Penetrating raddish-like aroma
Record name 4-(Methylthio)butyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1870/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

very slightly, Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol)
Record name Erucin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033764
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4-(Methylthio)butyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1870/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.080-1.086 (20°)
Record name 4-(Methylthio)butyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1870/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4430-36-8
Record name Erucin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4430-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erucin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erucin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Erucin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ERUCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTE370DL3U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Erucin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033764
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Erucin
Reactant of Route 2
Reactant of Route 2
Erucin
Reactant of Route 3
Reactant of Route 3
Erucin
Reactant of Route 4
Erucin
Reactant of Route 5
Reactant of Route 5
Erucin
Reactant of Route 6
Reactant of Route 6
Erucin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.